6-Fluoro-2,1-benzoxazole-3-carboxylic acid
Overview
Description
6-Fluoro-2,1-benzoxazole-3-carboxylic acid is a chemical compound with the CAS Number: 894789-43-6 . It has a molecular weight of 181.12 .
Synthesis Analysis
A synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The InChI code for 6-Fluoro-2,1-benzoxazole-3-carboxylic acid is 1S/C8H4FNO3/c9-4-1-2-5-6 (3-4)13-10-7 (5)8 (11)12/h1-3H, (H,11,12) .Chemical Reactions Analysis
The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra .Physical And Chemical Properties Analysis
The compound is a white powder with a melting point of 85–87°C . The 1H NMR spectrum, δ, ppm: 1.07 t (3H), 1.79 m (2H), 2.03 d.d (2H), 2.29 t.d. (1H, J = 9.1 Hz), 2.75 s (3H), 2.89 m (2H), 3.14 q (2H), 3.36 m (1H), 3.61 d (2H, J = 13.2 Hz), 7.69 d.d. (1H, J = 9.1 Hz), 8.02 d.d (1H, J = 8.7, 5.3 Hz). The 13C NMR spectrum, δ C, ppm: 12.33, 29.70, 33.44, 35.06, 44.14, 46.43, 97.37, 112.54, 117.11, 123.57, 161.03, 162.38, 163.04, 164.84 .Scientific Research Applications
Synthesis and Biological Evaluation
6-Fluoro-2,1-benzoxazole-3-carboxylic acid and its derivatives have been synthesized and evaluated for their biological activities. For instance, 2‐(Halophenyl)benzoxazole‐5‐Carboxylic Acids, which include fluoro substituted compounds, have shown significant anti-inflammatory activity and cytotoxicity against human prostate carcinoma epithelial cell lines. These compounds have been synthesized considering the importance of halogenation in benzoxazoles and their potential medical applications (Thakral et al., 2022).
Fluorescent Probe Sensing Applications
Benzoxazole derivatives, including those with fluoro substituents, are utilized in the development of fluorescent probes. These probes are highly sensitive to pH changes and selective in metal cation sensing, a property attributed to the high acidity of the fluorophenol moiety in these compounds (Tanaka et al., 2001).
Antibacterial Activity
Some derivatives of 6-Fluoro-2,1-benzoxazole-3-carboxylic acid exhibit antibacterial properties. For instance, novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives have been synthesized and displayed potent antibacterial activity against quinolone-resistant Gram-positive clinical isolates (Asahina et al., 2008).
Anticancer Potential
The synthesis of bis-benzoxazole derivatives has revealed their potential as anticancer agents. These compounds have demonstrated significant anti-cancer potential, particularly against human prostate and breast cancer cells, indicating their viability as new era anti-cancer drug candidates (Ayaz et al., 2019).
Liquid Crystal Applications
Benzoxazole derivatives, including those with fluoro substituents, have been studied for their potential application in liquid crystals. These compounds exhibit high birefringence and large dielectric anisotropy, making them suitable for enhancing the performance of liquid-crystal mixtures (Hu et al., 2020).
properties
IUPAC Name |
6-fluoro-2,1-benzoxazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO3/c9-4-1-2-5-6(3-4)10-13-7(5)8(11)12/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLVPKHTYRYSJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(ON=C2C=C1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2,1-benzoxazole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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